molecular formula C21H25NO2 B14586854 1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one CAS No. 61510-57-4

1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one

Cat. No.: B14586854
CAS No.: 61510-57-4
M. Wt: 323.4 g/mol
InChI Key: KAKSVLJMNAQWCC-UHFFFAOYSA-N
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Description

1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one is a complex organic compound that features a piperidin-2-one core structure substituted with a biphenyl group and a hydroxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one typically involves multi-step organic reactions. One common approach is the reaction of piperidin-2-one with a biphenyl derivative under controlled conditions. The hydroxybutyl chain can be introduced through subsequent reactions involving appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to certain receptors or enzymes, while the hydroxybutyl chain can influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    Piperidine: A simpler analog with a similar core structure but lacking the biphenyl and hydroxybutyl substituents.

    Piperidin-4-one: Another related compound with a different substitution pattern.

Uniqueness: 1-[3-([1,1’-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the biphenyl group and the hydroxybutyl chain makes it a versatile compound for various applications.

Properties

CAS No.

61510-57-4

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

1-[3-hydroxy-3-(4-phenylphenyl)butyl]piperidin-2-one

InChI

InChI=1S/C21H25NO2/c1-21(24,14-16-22-15-6-5-9-20(22)23)19-12-10-18(11-13-19)17-7-3-2-4-8-17/h2-4,7-8,10-13,24H,5-6,9,14-16H2,1H3

InChI Key

KAKSVLJMNAQWCC-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCCCC1=O)(C2=CC=C(C=C2)C3=CC=CC=C3)O

Origin of Product

United States

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